(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: is a complex organic compound with a unique structure that includes a benzofuran ring, a benzylidene group, and an isopropyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction with benzaldehyde derivatives.
Esterification: The final step involves esterification with isopropyl alcohol under acidic or basic conditions to form the isopropyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the benzylidene group, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction could produce benzofuran alcohols.
Scientific Research Applications
(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its unique structure allows for investigation into its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in biological pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: Similar structure but with a methyl ester instead of an isopropyl ester.
(Z)-tert-butyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: Similar structure but with a tert-butyl ester.
Uniqueness
- The isopropyl ester group in (Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may confer different physical and chemical properties compared to its methyl and tert-butyl counterparts, potentially affecting its reactivity and biological activity.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13(2)24-19(21)12-23-15-8-9-16-17(11-15)25-18(20(16)22)10-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDXUISUNIKFL-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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